Cas no 1382979-64-7 (Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-)
![Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- structure](https://es.kuujia.com/scimg/cas/1382979-64-7x500.png)
1382979-64-7 structure
Nombre del producto:Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-
- PI3K-IN-38
- 4-(6,6-DIMETHYL-4-MORPHOLINO-8,9-DIHYDRO-6H-[1,4]OXAZINO[4,3-E]PURIN-2-YL)ANILINE
- 1382979-64-7
- HY-150034
- SCHEMBL10239165
- CS-0564964
- F81288
-
- Renchi: 1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3
- Clave inchi: ZXKUIDJEEORBPY-UHFFFAOYSA-N
- Sonrisas: CC1(OCCN2C3=NC(C4C=CC(N)=CC=4)=NC(N4CCOCC4)=C3N=C12)C
Atributos calculados
- Calidad precisa: 380.19607403g/mol
- Masa isotópica única: 380.19607403g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 2
- Complejidad: 549
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 91.3Ų
Propiedades experimentales
- Denso: 1.45±0.1 g/cm3(Predicted)
- PKA: 6.52±0.40(Predicted)
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A1671922-5mg |
PI3K-IN-38 |
1382979-64-7 | 95% | 5mg |
$1397.0 | 2025-03-05 |
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- Literatura relevante
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
1382979-64-7 (Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-) Productos relacionados
- 1898314-53-8(tert-butyl N-4-(3-amino-1,2-oxazol-5-yl)-2-methoxyphenylcarbamate)
- 943109-68-0(1-(2-Chlorobenzyl)-1H-indole-2-carboxylic acid)
- 2253630-68-9(Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1))
- 350990-20-4(Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate)
- 2172462-69-8(3-(5-formylthiophen-2-yl)piperidine-4-carboxylic acid)
- 384361-54-0(3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one)
- 2168103-19-1({1,1,2,2-tetramethylspiro2.4heptan-4-yl}methanol)
- 130611-26-6(ethyl 4-(2-methoxyethoxy)-3-oxobutanoate)
- 1398569-90-8(((2S,5R)-5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol hydrochloride)
- 1594798-36-3(Methyl 2-(aminomethyl)-5-methoxy-4-methylpentanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1382979-64-7)Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-

Pureza:99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg
Precio ($):324/475/763/1033/1385